molecular formula C25H28N4O2S B499989 2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE

2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE

Cat. No.: B499989
M. Wt: 448.6g/mol
InChI Key: VSLCGLSJTXSDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE is a complex organic compound with a unique structure that combines a triazole ring, a morpholine moiety, and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Attachment of the Naphthalene Derivative: The naphthalene derivative is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ketone group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine moiety or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its triazole ring and morpholine moiety are common features in many pharmacologically active compounds.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The triazole ring is known for its presence in various drugs, and the morpholine moiety can enhance the compound’s pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine moiety can enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE lies in its combination of a triazole ring, a morpholine moiety, and a naphthalene derivative

Properties

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6g/mol

IUPAC Name

2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C25H28N4O2S/c30-23(21-11-10-19-6-4-5-7-20(19)16-21)18-32-25-27-26-24(17-28-12-14-31-15-13-28)29(25)22-8-2-1-3-9-22/h1-3,8-11,16H,4-7,12-15,17-18H2

InChI Key

VSLCGLSJTXSDGS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5CCOCC5

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5CCOCC5

Origin of Product

United States

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